molecular formula C8H6ClF2NO2 B2907286 3-Amino-4-chloro-5-(difluoromethyl)benzoic acid CAS No. 2248312-85-6

3-Amino-4-chloro-5-(difluoromethyl)benzoic acid

Cat. No. B2907286
CAS RN: 2248312-85-6
M. Wt: 221.59
InChI Key: OMWJTJBSEXKJRD-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-5-(difluoromethyl)benzoic acid is a benzoic acid derivative . It is used as a laboratory chemical . The empirical formula is C8H6F3NO2 and the molecular weight is 205.13 .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-chloro-5-(difluoromethyl)benzoic acid is represented by the SMILES string Nc1cc(cc(c1)C(F)(F)F)C(O)=O . The InChI is 1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) .


Chemical Reactions Analysis

As a benzoic acid building block, 3-Amino-4-chloro-5-(difluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 141-146 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Safety and Hazards

This chemical is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Future Directions

Fluorine-containing compounds, such as 3-Amino-4-chloro-5-(difluoromethyl)benzoic acid, have numerous applications in medicines, electronics, agrochemicals, and catalysis . They are a significant part of the best-selling drug molecules approved by the FDA , indicating a promising future direction for the development of new drugs.

properties

IUPAC Name

3-amino-4-chloro-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c9-6-4(7(10)11)1-3(8(13)14)2-5(6)12/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJTJBSEXKJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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